molecular formula C23H24N2O6S B2652271 N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 896323-17-4

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2652271
CAS RN: 896323-17-4
M. Wt: 456.51
InChI Key: JZQYSTZWVXDTIK-UHFFFAOYSA-N
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Description

The compound “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic molecule. It contains several functional groups including a furan ring, a tosyl group, an oxalamide group, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure analysis would require more specific information such as X-ray crystallography data or NMR data, which I currently do not have .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive functional groups. For example, the furan ring can undergo electrophilic aromatic substitution, and the tosyl group can act as a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure, the functional groups present, and their arrangement. Without specific experimental data, it’s difficult to provide accurate information .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . Further studies could investigate the specific mechanisms of action and optimize the structure of this compound for enhanced antibacterial properties.

Anti-Inflammatory and Analgesic Properties

Furan compounds, including the one , have demonstrated anti-inflammatory and analgesic effects. Investigating their impact on inflammatory pathways and pain management could lead to novel drug development .

Anticancer Potential

Furan derivatives have been explored for their anticancer properties. Researchers could investigate the compound’s effects on cancer cell lines, potential targets, and underlying mechanisms. Additionally, structural modifications may enhance its selectivity and efficacy against specific cancer types .

Anti-Ulcer and Gastroprotective Effects

Furan compounds, such as the one described, have shown promise as anti-ulcer agents. Researchers could explore their gastroprotective effects, mechanisms of action, and potential applications in treating gastrointestinal disorders .

Antiviral Activity

Given the broad spectrum of furan-related properties, investigating the compound’s antiviral activity could be valuable. Researchers might explore its effects against specific viruses and assess its potential as an antiviral drug .

Other Therapeutic Applications

Furan derivatives have been studied for various other therapeutic indications, including muscle relaxant, anti-anxiety, and anti-aging effects. Further research could uncover additional applications and mechanisms of action .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This typically requires experimental data from biological studies, which I currently do not have.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions in the study of this compound would likely depend on its potential applications. These could be in various fields like medicinal chemistry, materials science, or chemical synthesis, depending on the properties of the compound .

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQYSTZWVXDTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide

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